molecular formula C7H9N3O4 B008589 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS No. 109012-23-9

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Cat. No.: B008589
CAS No.: 109012-23-9
M. Wt: 199.16 g/mol
InChI Key: QGTGFMLXIBQONB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at position 2, a methyl group at position 1, and a nitro group at position 4 of the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1-methyl-4-nitroimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-4-nitroimidazole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: Ethyl 1-methyl-4-aminoimidazole-2-carboxylate.

    Substitution: 1-methyl-4-nitroimidazole-2-carboxylic acid.

    Oxidation: Ethyl 1-carboxy-4-nitroimidazole-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate has been extensively studied for its pharmacological properties:

  • Antimicrobial Activity : This compound and its derivatives exhibit notable antibacterial and antifungal properties. Research indicates that it can serve as a precursor for synthesizing new antimicrobial agents effective against various pathogens.
  • Anti-inflammatory and Analgesic Effects : The compound has shown promise in reducing inflammation and pain, making it a candidate for developing analgesics. Studies have demonstrated its ability to inhibit prostaglandin biosynthesis, which is crucial for managing inflammatory responses.
  • Antiprotozoal Potential : Similar to other nitroimidazoles, this compound has been investigated for its efficacy against protozoal infections, particularly in the context of antitrichomonal therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block:

  • Synthetic Intermediate : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as reduction, substitution, and oxidation .
  • Industrial Applications : In industrial settings, this compound is used in producing polyamides and other functional materials. Its stability under standard conditions makes it suitable for large-scale manufacturing processes.

Biological Research

The biological applications of this compound extend beyond medicinal uses:

  • Mechanism of Action Studies : Research into the compound's mechanism reveals that the nitro group can undergo bioreduction to form reactive intermediates capable of damaging DNA. This property is shared with other nitroimidazoles and is pivotal in understanding their antitumor and antimicrobial activities .

Case Studies

Several studies highlight the applications of this compound:

  • A study demonstrated its effectiveness in inhibiting specific bacterial strains, suggesting its potential as a new class of antibiotics.
  • Another research effort focused on its anti-inflammatory properties, revealing its capability to reduce pain in animal models, thereby supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that covalently bind to DNA, leading to DNA damage and cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and antiprotozoal activities.

Comparison with Similar Compounds

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate can be compared with other nitroimidazole compounds such as:

    Metronidazole: Used as an antibiotic and antiprotozoal agent.

    Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.

    Secnidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (EMN) is a synthetic compound belonging to the nitroimidazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, with substituents that significantly influence its biological activity. The compound's structure includes:

  • Ethyl ester group at position 2
  • Methyl group at position 1
  • Nitro group at position 4

These structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

EMN has demonstrated notable antimicrobial activity, particularly against various strains of bacteria and fungi. Its mechanism involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA, leading to cell death. This mechanism is similar to other nitroimidazoles like metronidazole and tinidazole, which are widely used as antibiotics.

Table 1: Antimicrobial Activity of EMN

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

Antitumor Activity

Research indicates that EMN exhibits antitumor properties, particularly as a radiosensitizer in cancer therapy. It enhances the efficacy of radiation treatment by selectively targeting hypoxic tumor cells. The compound's ability to form DNA cross-links under low oxygen conditions makes it a candidate for further development in oncology.

Case Study: Radiosensitization
A study evaluated EMN's effectiveness in enhancing radiation therapy for pancreatic cancer. Results showed a significant reduction in tumor size when EMN was administered alongside radiation compared to radiation alone, suggesting its potential as a therapeutic adjuvant .

The primary mechanism of action for EMN involves:

  • Bioreduction of the Nitro Group: Under anaerobic conditions, the nitro group is reduced to an amino group, leading to the formation of reactive intermediates.
  • DNA Interaction: These intermediates can covalently bind to DNA, causing strand breaks and ultimately inducing apoptosis in target cells.

This dual mechanism not only contributes to its antimicrobial properties but also enhances its utility in cancer therapies by targeting hypoxic tumor environments.

Comparison with Related Compounds

EMN's biological profile can be compared with other nitroimidazoles:

Table 2: Comparison of Nitroimidazoles

CompoundAntimicrobial ActivityAntitumor ActivityReference
This compound (EMN)ModerateHigh
MetronidazoleHighLow
TinidazoleHighModerate

Applications in Medicinal Chemistry

The diverse biological activities of EMN make it a valuable compound in medicinal chemistry. Its potential applications include:

  • Development of new antimicrobial agents.
  • Use as a radiosensitizer in cancer treatments.
  • Exploration as an anti-inflammatory agent due to its ability to inhibit prostaglandin biosynthesis .

Q & A

Basic Questions

Q. What are the key spectroscopic characteristics and analytical techniques used to confirm the structure of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, such as the methyl group at N1 (δ3.7\delta \sim 3.7 ppm) and the nitro group’s deshielding effects.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 199.16 (C7_7H9_9N3_3O4_4) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at 1700\sim 1700 cm1^{-1} (ester C=O) and 1520\sim 1520 cm1^{-1} (nitro group) are diagnostic.
  • X-ray Crystallography : For crystalline samples, SHELX software refines bond lengths and angles (e.g., C2–N1 bond distance 1.34\sim 1.34 Å) .

Q. What is a standard synthetic route for preparing this compound, and what reaction conditions optimize yield?

  • Methodological Answer : A common route involves:

Nitration : Introduce the nitro group at the 4-position of 1-methylimidazole using nitric acid/sulfuric acid under controlled temperature (050–5^\circC).

Esterification : React the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature to form the ester.

  • Key Conditions :
  • Use anhydrous solvents to avoid hydrolysis.
  • Optimize stoichiometry (1:1.2 ratio of imidazole to ethyl chloroformate).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) for >90% purity .

Q. How does the nitro group at the 4-position influence the electronic properties and reactivity of the imidazole ring?

  • Methodological Answer : The electron-withdrawing nitro group:

  • Reduces Electron Density : Stabilizes negative charge in nucleophilic substitution reactions.
  • Directs Electrophilic Attack : Positions substituents at the 2- or 5-positions (meta to nitro).
  • Enhances Oxidative Stability : Resists ring oxidation under mild conditions.
    Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Advanced Questions

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data during structure elucidation of nitroimidazole derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., nitro group orientation) and apply restraints for bond distances/angles.
  • Twinning Analysis : For twinned crystals (common in nitroimidazoles), employ SHELXD to deconvolute overlapping reflections.
  • Validation Tools : Check Rint_{int} and Rfree_{free} values; discrepancies >5% warrant re-examination of data collection (e.g., crystal decay) .

Q. What strategies enable selective functionalization of the ester group in this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Hydrolysis : Convert the ester to a carboxylic acid using NaOH/EtOH (reflux, 6h) for prodrug activation.
  • Amidation : React with amines (e.g., benzylamine) under DCC/HOBt coupling to form amide derivatives.
  • Reduction : Use LiAlH4_4 to reduce the ester to a hydroxymethyl group for further alkylation.
    Monitor selectivity via TLC and characterize intermediates by 1H^1H-NMR .

Q. How can impurity profiling be systematically conducted for nitroimidazole-based compounds using chromatographic techniques?

  • Methodological Answer :

  • HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H2_2O) and B (acetonitrile). Gradient: 10–90% B over 25 min. Detect at 254 nm.
  • Reference Standards : Compare retention times with EP/USP-certified impurities (e.g., des-nitro or methyl positional isomers).
  • Quantitation : Apply area normalization for impurities >0.1% (ICH guidelines) .

Properties

IUPAC Name

ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTGFMLXIBQONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374537
Record name ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109012-23-9
Record name ethyl 1-methyl-4-nitroimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 1-methylimidazole-2-carboxylate was carefully dissolved in 1000 mL of concentrated sulfuric acid cooled to 0° C. 90% nitric acid (1 L) was slowly added maintaining a temperature of 0° C. The reaction was then refluxed with an efficient condenser (−20° C.) in a well ventilated hood for 50 min. The reaction was cooled with an ice bath, and quenched by pouring onto 10 L ice. The resulting blue solution was then extracted with 20 L DCM, the combined extracts dried (sodium sulfate) and concentrated in vacuo to yield a tan solid which was recrystallized from 22 L of 21:1 carbon tetrachloride/ethanol. The resulting white crystals are collected by vacuum filtration.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate (10) was prepared by treatment of N-methylimidazole (16) with ethylchloroformate and triethylamine followed by nitration with nitric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate
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